Fmoc-Tic-OH

Catalog No.
S712223
CAS No.
136030-33-6
M.F
C25H21NO4
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tic-OH

CAS Number

136030-33-6

Product Name

Fmoc-Tic-OH

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1

InChI Key

LIRBCUNCXDZOOU-QHCPKHFHSA-N

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Synonyms

Fmoc-Tic-OH;136030-33-6;(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;(S)-(+)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid;ST081367;(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid;(S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-Tic;PubChem6028;AC1LJQO9;47701_ALDRICH;SCHEMBL119605;47701_FLUKA;CTK3J8282;MolPort-001-758-468;ZINC621966;CF-367;MFCD00144368;FL090-1;RTR-004842;VA50663;AJ-23759;AK-46266;AN-31951

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Incorporation of Tic residues into peptides

Fmoc-Tic-OH is a derivative of the amino acid tyrosine and contains a special protecting group called Fmoc (Fluorenylmethoxycarbonyl) at its N-terminus. This protecting group is essential for the controlled assembly of peptides in a technique called solid-phase peptide synthesis .

The Tic residue introduced by Fmoc-Tic-OH offers several advantages in peptide research:

  • Structural rigidity

    The Tic side chain is more rigid than that of tyrosine, which can help to stabilize the peptide structure and influence its biological activity .

  • Mimicry of other aromatic residues

    The aromatic ring of Tic can mimic the properties of phenylalanine or tyrosine, allowing researchers to probe the effect of these residues on peptide function .

  • Proline surrogate

    In some cases, Tic can act as a surrogate for proline, an amino acid that often introduces kinks in the peptide backbone. This can be useful for studying the conformational properties of peptides .

Fmoc-Tic-OH, or 9-fluorenylmethoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis due to its stability and reactivity under specific conditions. The Fmoc group allows for selective protection of the amino group during

Fmoc-Tic-OH doesn't have a direct biological effect. Its significance lies in its ability to introduce the Tic residue into peptides. The incorporated Tic can function in several ways:

  • Rigid spacer: The cyclic structure of Tic introduces rigidity into the peptide chain, potentially affecting its conformation and function []. This can be useful for studying protein structure-function relationships.
  • Phenylalanine/tyrosine analog: The aromatic core of Tic resembles phenylalanine and tyrosine, offering a hydrophobic character that can influence peptide interactions with other molecules [].
  • Proline surrogate: In some cases, Tic can mimic the conformational effects of proline, an amino acid that introduces kinks in peptide chains [].
That facilitate its use in peptide synthesis:

  • Deprotection Reaction: The Fmoc group can be removed through base-catalyzed reactions. Common deprotecting agents include piperidine and secondary amines, which facilitate the cleavage of the Fmoc group via an E1cb elimination mechanism. This reaction is typically faster in polar solvents such as N,N-dimethylformamide (DMF) .
  • Coupling Reactions: Following deprotection, Fmoc-Tic-OH can be coupled with other amino acids to form peptide bonds. This process is essential for building peptide chains in solid-phase synthesis .

Fmoc-Tic-OH is primarily recognized for its role in synthesizing bioactive peptides and mimetics. Its structural characteristics allow it to interact with various enzymes and proteins, contributing to its biological relevance. The compound has been utilized in the design of peptide-based drugs and therapeutic agents due to its ability to mimic natural peptide structures .

The synthesis of Fmoc-Tic-OH can be achieved through several methodologies:

  • Fmoc Protection: The initial step involves the introduction of the Fmoc group to the amino acid derivative. This is typically performed using Fmoc-chloroformate or Fmoc-succinimidyl carbonate, which reacts with the amino group of the tetrahydroisoquinoline derivative.
  • Purification: After the protection step, purification methods such as recrystallization or chromatography are employed to isolate pure Fmoc-Tic-OH.
  • Characterization: The final product is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) to confirm its identity and purity .

Fmoc-Tic-OH is widely used in various applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides using solid-phase techniques.
  • Drug Development: The compound is instrumental in developing peptide-based therapeutics due to its structural properties that mimic bioactive peptides.
  • Research: Fmoc-Tic-OH is utilized in biochemical research for studying protein interactions and enzyme mechanisms .

Studies involving Fmoc-Tic-OH have demonstrated its ability to interact with various biological molecules, including enzymes and receptors. These interactions are crucial for understanding how peptide derivatives can modulate biological processes. Research has shown that Fmoc-Tic-OH can influence enzyme activity and stability, making it a valuable compound for exploring biochemical pathways .

Several compounds share structural similarities with Fmoc-Tic-OH, each with unique properties that differentiate them:

Compound NameStructure FeaturesUnique Properties
Fmoc-D-Tic-OHSimilar structure with D-enantiomerEnhanced stability and different biological activity
Boc-Tic-OHUses a tert-butyloxycarbonyl protecting groupGenerally more soluble than Fmoc derivatives
Fmoc-N,N'-Bis-Boc-7-guanyl-Tic-OHConformationally constrained with basic propertiesUseful for studying guanine interactions

These compounds highlight the versatility of protecting groups in peptide synthesis while showcasing how variations can lead to different solubility and reactivity profiles .

Molecular Architecture

Fmoc-Tic-OH features a bicyclic tetrahydroisoquinoline scaffold fused to a carboxylic acid moiety, with an Fmoc group protecting the secondary amine (Table 1). The stereochemistry at the C3 position is exclusively (S)-configured, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies.

Table 1: Structural and physicochemical properties of Fmoc-Tic-OH

PropertyValueSource
IUPAC Name(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Molecular FormulaC₂₅H₂₁NO₄
Molecular Weight399.44 g/mol
CAS Registry Number136030-33-6
Melting Point146–149°C
Boiling Point629.9 ± 55.0°C (estimated)
LogP (Octanol-Water)4.84 ± 0.1

The Fmoc group (C₁₃H₉–CH₂–O–CO–) provides ultraviolet (UV) detectability at 301 nm, facilitating real-time monitoring during SPPS. The Tic moiety’s planar aromatic system restricts rotational freedom, mimicking proline’s conformational rigidity while introducing unique steric and electronic properties.

Historical Development as a Non-Proteogenic Amino Acid Derivative

Origins of the Tic Scaffold

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core was first synthesized in the 1980s as part of efforts to develop angiotensin-converting enzyme (ACE) inhibitors. Early studies demonstrated that substituting proline with Tic in peptide analogs enhanced target affinity by preorganizing the bioactive conformation. For example, the ACE inhibitor quinapril (Accupril®) incorporates a Tic-derived structure, achieving a 15-fold increase in potency compared to earlier proline-based analogs.

Adoption of Fmoc Protection

The Fmoc group gained prominence in the 1990s as SPPS transitioned from tert-butoxycarbonyl (Boc) to Fmoc chemistry due to its orthogonality with acid-labile resins. Fmoc-Tic-OH emerged as a critical building block during this period, enabling synthesis of peptides with improved protease resistance and receptor selectivity. By 2005, commercial availability from suppliers like Novabiochem and Advanced ChemTech solidified its role in high-throughput peptide libraries.

Role in Modern Solid-Phase Peptide Synthesis (SPPS)

Fmoc Deprotection Dynamics

In SPPS, Fmoc-Tic-OH undergoes piperidine-mediated deprotection (20% v/v in dimethylformamide (DMF)) with a half-life of <6 seconds, ensuring rapid cleavage without side-chain degradation. The resulting dibenzofulvene-piperidine adduct exhibits λₘₐₓ at 301 nm, allowing spectrophotometric quantification of coupling efficiency.

Coupling Efficiency and Racemization

Fmoc-Tic-OH demonstrates a coupling efficiency of 98.2 ± 0.5% when activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIEA). Racemization at the C3 position is limited to <0.5% under optimized conditions (0.1 M HBTU, 0.4 M DIEA, DMF, 25°C).

Table 2: Comparative coupling parameters for Fmoc-Tic-OH and related residues

Amino AcidCoupling Efficiency (%)Racemization (%)Optimal Activator
Fmoc-Tic-OH98.2 ± 0.5<0.5HBTU/DIEA
Fmoc-Proline-OH99.1 ± 0.30.3HCTU/DIEA
Fmoc-Phenylalanine-OH99.5 ± 0.20.1PyBOP/DIEA

Data synthesized from

Conformational Effects in Peptide Design

Incorporating Fmoc-Tic-OH imposes a 60° restriction on the ψ dihedral angle (Cα–C(O)–N–Cα), stabilizing β-turn and polyproline helix II (PPII) conformations. In neuropeptide Y (NPY) analogs, Tic substitution at position 34 reduced proteolytic degradation by >80% while maintaining nanomolar affinity for Y1 receptors.

Fluorenylmethoxycarbonyl Protection-Deprotection Mechanisms

The fluorenylmethoxycarbonyl protecting group represents a cornerstone of modern peptide synthesis, offering superior base-labile protection compared to traditional acid-labile alternatives [4]. The fluorenylmethoxycarbonyl group demonstrates exceptional stability under acidic conditions while remaining readily cleavable under basic conditions, making it ideally suited for orthogonal protection strategies in solid-phase peptide synthesis [6] [8].

The deprotection mechanism of fluorenylmethoxycarbonyl follows a well-characterized two-step process that begins with the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base [8]. This initial step is preferentially facilitated by secondary amines, with piperidine being the most commonly employed reagent due to its optimal basicity and nucleophilicity characteristics [8]. The subsequent β-elimination reaction yields a highly reactive dibenzofulvene intermediate, which must be efficiently trapped to drive the deprotection reaction to completion [8].

Research has demonstrated that cyclic secondary amines exhibit superior performance in fluorenylmethoxycarbonyl removal compared to primary or tertiary amines [8]. The mechanism involves the formation of a stable adduct between the secondary amine and the dibenzofulvene byproduct, effectively preventing side reactions and ensuring quantitative deprotection [8]. Piperidine, with a pKa of 11.1 at 25°C, has emerged as the preferred deprotection reagent, though alternative bases such as 4-methylpiperidine and piperazine have been successfully employed in specialized applications [8].

The efficiency of fluorenylmethoxycarbonyl deprotection can be monitored through ultraviolet spectroscopy, as the dibenzofulvene byproduct exhibits characteristic absorption at 301 nanometers [4]. This spectroscopic monitoring capability enables real-time optimization of deprotection conditions and provides a reliable method for quantifying reaction completion [7]. The fluorescent properties of the fluorenyl group also facilitate analytical detection and purification processes, making fluorenylmethoxycarbonyl-protected amino acids particularly suitable for reversed-phase high-performance liquid chromatography analysis [4].

Synthesis Protocols for Enantiomerically Pure 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

The synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives requires sophisticated asymmetric methodologies to achieve the high optical purity demanded for pharmaceutical applications [12] [15]. Catalytic asymmetric synthesis approaches have emerged as the preferred strategy, utilizing phase-transfer catalysis with C2-symmetric chiral quaternary ammonium bromides to achieve excellent enantiomeric control [12].

The Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization represents a particularly effective synthetic route for accessing optically pure tetrahydroisoquinoline-1-carboxylic acid derivatives [29]. This methodology begins with the formation of diastereomeric morpholinone derivatives through the Petasis reaction, followed by cyclization to establish the tetrahydroisoquinoline core with high stereochemical fidelity [29]. The Pomeranz-Fritsch-Bobbitt cyclization, a classical method for tetrahydroisoquinoline synthesis, has been extensively optimized for industrial applications over the past two decades [29].

Commercial synthesis of (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid achieves purities exceeding 95% by titrimetric analysis, with specific rotation values of -166 degrees (c=1, 1 molar sodium hydroxide solution) [15]. The maintenance of enantiomeric purity throughout the synthesis requires careful control of reaction conditions, particularly temperature and pH, to prevent racemization at the stereogenic center [14]. Advanced analytical techniques, including chiral high-performance liquid chromatography and polarimetry, are employed to monitor optical purity throughout the synthetic sequence [13].

Enantiomeric Purity Analysis Methods
MethodDetection LimitTypical Results for Fluorenylmethoxycarbonyl-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic AcidApplications
Chiral High-Performance Liquid Chromatography0.1% enantiomeric excess≥99% enantiomeric excessRoutine analysis
Polarimetry1% enantiomeric excess[α]D = +26°Bulk assessment
Nuclear Magnetic Resonance with chiral shift reagents5% enantiomeric excessSingle enantiomerStructure confirmation
Capillary electrophoresis0.5% enantiomeric excess≥98% enantiomeric excessHigh-throughput screening
Chiral Gas Chromatography0.1% enantiomeric excessNot applicableVolatile derivatives
Circular dichroism2% enantiomeric excessCharacteristic circular dichroism spectrumConformational studies

The production of fluorenylmethoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid requires specialized protection of the amino group using fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester under carefully controlled basic conditions [7]. The reaction typically employs sodium bicarbonate or sodium carbonate as the base, with fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester offering superior control and fewer side reactions compared to the acid chloride derivative [18]. The resulting fluorenylmethoxycarbonyl-protected amino acid exhibits exceptional stability and can be purified to pharmaceutical-grade purity through conventional chromatographic methods [25].

Comparative Analysis of tert-Butoxycarbonyl versus Fluorenylmethoxycarbonyl Protection Strategies

The selection between tert-butoxycarbonyl and fluorenylmethoxycarbonyl protection strategies represents a fundamental decision in peptide synthesis methodology, with each approach offering distinct advantages and limitations [16] [17]. The fluorenylmethoxycarbonyl strategy has largely replaced tert-butoxycarbonyl methodology in modern solid-phase peptide synthesis due to its superior compatibility with automated systems and milder reaction conditions [16] [20].

The fluorenylmethoxycarbonyl approach utilizes base-labile temporary protection of the α-amino group, with deprotection achieved through treatment with piperidine in dimethylformamide [16]. This mild deprotection process minimizes side reactions and enables the synthesis of longer and more complex peptides compared to traditional tert-butoxycarbonyl methods [16]. In contrast, the tert-butoxycarbonyl strategy employs acid-labile protecting groups that require trifluoroacetic acid or hydrogen fluoride for removal, necessitating specialized equipment and presenting greater potential for peptide degradation [16] [22].

tert-Butoxycarbonyl versus Fluorenylmethoxycarbonyl Protection Strategy Comparison
ParameterFluorenylmethoxycarbonyl Strategytert-Butoxycarbonyl Strategy
Deprotection ConditionsBase-labile (piperidine)Acid-labile (trifluoroacetic acid)
Cleavage Reagent20% piperidine in dimethylformamideTrifluoroacetic acid or hydrogen chloride
Equipment RequirementsStandard equipmentSpecial hydrogen fluoride equipment needed
Solvent SystemDimethylformamide/dichloromethane basedDichloromethane/trifluoroacetic acid based
Side Chain ProtectionAcid-labile (tert-butyl, trityl)Acid-labile (benzyl)
Final CleavageTrifluoroacetic acid-based cocktailsAnhydrous hydrogen fluoride
Scale LimitationsNo limitationLimited by hydrogen fluoride cleavage
Automation CompatibilityHighly compatibleLimited compatibility
Cost ConsiderationsHigher reagent costLower reagent cost
Environmental ImpactLower waste generationHigher waste generation
Stability under Basic ConditionsLabileStable
Stability under Acidic ConditionsStableLabile

The orthogonal nature of fluorenylmethoxycarbonyl/tert-butyl protection represents a significant advantage over the quasi-orthogonal tert-butoxycarbonyl/benzyl combination [17]. Fluorenylmethoxycarbonyl groups are cleaved by base while tert-butyl side-chain protecting groups are removed by acid, allowing for independent manipulation of protection levels [17]. The tert-butoxycarbonyl/benzyl combination requires acids of different strengths for selective removal, introducing additional complexity and potential for incomplete deprotection [17].

Automation compatibility strongly favors the fluorenylmethoxycarbonyl approach, as the mild deprotection conditions and standard equipment requirements enable routine synthesis without specialized infrastructure [16] [20]. Modern peptide synthesizers are predominantly designed around fluorenylmethoxycarbonyl chemistry, reflecting the superior practicality and safety profile of this methodology [36]. The tert-butoxycarbonyl strategy remains valuable for specialized applications, particularly in the synthesis of base-sensitive peptides such as depsipeptides and C-terminal thioesters [17].

Industrial-Scale Production and Purification Challenges

Industrial-scale production of fluorenylmethoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid presents significant technical and economic challenges that require sophisticated process optimization strategies [27] [31]. The complexity of peptide synthesis processes, combined with stringent purity requirements and regulatory constraints, necessitates careful consideration of scale-up parameters and purification methodologies [27] [33].

Solvent consumption represents one of the most significant challenges in industrial peptide synthesis, with traditional solid-phase peptide synthesis requiring large volumes of organic solvents for washing and purification steps [27] [40]. Recent innovations have focused on solvent reduction strategies, including the development of wash-free synthesis protocols that eliminate solvent-intensive washing steps during amino acid addition cycles [40]. These advanced methodologies can achieve up to 95% waste reduction while maintaining product quality and reducing base consumption by 85-90% [40].

The purification of fluorenylmethoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid relies primarily on reversed-phase preparative high-performance liquid chromatography, which presents scalability challenges due to limited throughput and high solvent consumption [27]. Process optimization requires balancing three critical parameters: productivity, yield, and solvent consumption [27]. Current industrial practice often accepts yield losses of up to 50% during purification due to the difficulty of removing peptide-related impurities [27].

Industrial Production Challenges and Solutions
ChallengeImpact LevelSolutions
Scale-up synthesisHighMicrowave-assisted synthesis, flow chemistry
Solvent consumptionVery HighSolvent recycling, alternative solvents
Waste generationHighProcess optimization, green chemistry
Purification efficiencyCriticalAdvanced chromatography, crystallization
Process automationMediumOnline monitoring, artificial intelligence optimization
Quality controlCriticalReal-time analytics, process analytical technology implementation
Cost optimizationHighProcess intensification, yield optimization
Environmental impactMediumWaste minimization, sustainable practices
Regulatory complianceCriticalGood Manufacturing Practice compliance, documentation
Supply chain managementMediumMultiple suppliers, quality assurance

Quality control in industrial production requires implementation of process analytical technology for real-time monitoring of critical quality parameters [27]. Advanced analytical techniques, including online high-performance liquid chromatography and mass spectrometry, enable continuous assessment of product purity and yield throughout the manufacturing process [27]. The regulatory requirements for pharmaceutical-grade fluorenylmethoxycarbonyl amino acids demand comprehensive validation of analytical methods and maintenance of detailed batch records [27].

Recent advances in peptide manufacturing technology have focused on process intensification and continuous manufacturing approaches [31] [40]. Microwave-assisted synthesis and flow chemistry platforms offer potential solutions for improving reaction efficiency and reducing production timelines [37]. Deep learning algorithms are increasingly being employed to optimize synthesis parameters and predict potential aggregation issues before they occur in production [37]. These computational approaches have demonstrated the ability to identify optimal conditions for challenging sequences and minimize the formation of undesired byproducts [37].

X-ray crystallography represents the gold standard for determining the solid-state three-dimensional structure of Fmoc-Tic-OH at atomic resolution. The crystallographic analysis of this fluorenylmethyloxycarbonyl-protected tetrahydroisoquinoline carboxylic acid provides crucial insights into its preferred conformational states and intermolecular packing arrangements [1] [2].

The molecular structure of Fmoc-Tic-OH consists of three primary structural components: the fluorenyl protecting group, the tetrahydroisoquinoline ring system, and the carboxylic acid functionality [3] [4]. Crystallographic studies reveal that the tetrahydroisoquinoline moiety adopts a preferred chair-like conformation, with the carboxyl group positioned in an equatorial orientation to minimize steric hindrance [3]. The fluorenyl group, due to its planar aromatic nature, participates in significant π-π stacking interactions within the crystal lattice, contributing to the overall stability of the crystalline form [1] [5].

Critical bond lengths and angles determined through X-ray diffraction analysis show the carbon-nitrogen bond in the tetrahydroisoquinoline ring measures approximately 1.47 Angstroms, while the carboxylic acid carbonyl carbon-oxygen double bond exhibits a typical length of 1.21 Angstroms [3] [4]. The dihedral angles around the chiral center demonstrate the absolute stereochemistry of the (S)-configuration, with the carboxyl group oriented to minimize unfavorable interactions with the adjacent methylene groups [3].

The crystal packing analysis reveals extensive hydrogen bonding networks formed between carboxylic acid groups of adjacent molecules, creating dimeric units that further assemble into extended supramolecular structures [1] [2]. These intermolecular interactions play a crucial role in determining the overall crystal stability and influence the melting point of 129-132°C observed for this compound [4] [6].

Crystallographic thermal parameters indicate relatively low atomic displacement factors for the rigid fluorenyl and aromatic portions of the molecule, while the aliphatic regions of the tetrahydroisoquinoline ring show slightly higher flexibility [1]. This differential thermal behavior provides insights into the dynamic properties of different molecular regions within the solid state.

Nuclear Magnetic Resonance Spectroscopic Studies of Cis-Trans Isomerization

Nuclear Magnetic Resonance spectroscopy serves as an indispensable tool for investigating the conformational dynamics and cis-trans isomerization behavior of Fmoc-Tic-OH in solution [7] [8] [9]. The presence of the amide bond in the fluorenylmethyloxycarbonyl protecting group introduces the possibility of restricted rotation, leading to observable cis and trans conformers that can be distinguished through careful Nuclear Magnetic Resonance analysis [10] [11].

One-dimensional proton Nuclear Magnetic Resonance spectra of Fmoc-Tic-OH in deuterated dimethyl sulfoxide reveal characteristic splitting patterns and chemical shift differences that arise from the presence of both cis and trans rotamers about the carbamate bond [7] [8]. The amide proton resonances appear as distinct signals for each conformer, typically separated by 0.1-0.3 parts per million, with the trans conformer generally appearing at lower field due to reduced steric shielding [10].

Two-dimensional Nuclear Magnetic Resonance techniques, particularly Nuclear Overhauser Effect Spectroscopy and correlation spectroscopy, provide definitive evidence for the spatial relationships between protons in different conformational states [8] [9]. Cross-peaks observed in Nuclear Overhauser Effect Spectroscopy spectra between the fluorenyl aromatic protons and the tetrahydroisoquinoline ring protons indicate close spatial proximity in the cis conformer, while such correlations are significantly reduced or absent in the trans form [10] [11].

Temperature-dependent Nuclear Magnetic Resonance studies reveal the kinetic and thermodynamic parameters governing cis-trans interconversion [10] [8]. Variable temperature experiments demonstrate that the energy barrier for rotation about the carbamate bond is approximately 15-18 kilocalories per mole, consistent with partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group [10]. The population ratio between conformers shows temperature dependence, with the trans conformer typically favored at higher temperatures due to reduced steric interactions [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional conformational information through chemical shift analysis of the carbonyl carbon and adjacent atoms [7] [8]. The carbamate carbonyl carbon exhibits distinct chemical shifts for cis and trans conformers, appearing at approximately 155-157 parts per million for the trans form and 153-155 parts per million for the cis form [8]. These differences arise from varying electronic environments caused by different spatial arrangements of neighboring groups.

Coupling constant analysis from high-resolution Nuclear Magnetic Resonance spectra yields information about dihedral angles and preferred rotamer populations around the chiral center [9]. Three-bond proton-proton coupling constants between the alpha-proton and adjacent methylene protons provide insights into the preferred conformations of the tetrahydroisoquinoline ring system [8] [9].

Chiral High-Performance Liquid Chromatography Methods for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography represents the most reliable and precise method for determining the enantiomeric excess of Fmoc-Tic-OH, providing quantitative assessment of stereochemical purity essential for peptide synthesis applications [12] [13] [14]. The technique employs specialized chiral stationary phases capable of differentiating between the (S)- and (R)-enantiomers through stereoselective interactions [15] [16].

Polysaccharide-based chiral stationary phases, particularly cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylcarbamate) derivatives, demonstrate exceptional selectivity for Fmoc-protected amino acids including Fmoc-Tic-OH [13] [15]. These phases operate through a combination of hydrogen bonding, π-π interactions, and steric recognition mechanisms that enable baseline resolution of enantiomers [13] [16].

Optimal chromatographic conditions for Fmoc-Tic-OH enantiomeric excess determination employ reversed-phase mobile phases consisting of acetonitrile and water with trifluoroacetic acid as an acidic modifier [13] [15]. The typical mobile phase composition of 60:40 acetonitrile:0.1% trifluoroacetic acid in water provides excellent resolution with analysis times under 25 minutes [13]. Alternative mobile phase systems utilizing methanol and formic acid (80:20 methanol:0.1% formic acid in water) offer comparable separation efficiency for challenging samples [13].

Detection is typically performed using ultraviolet absorbance at 214 nanometers, taking advantage of the strong chromophore provided by the fluorenyl protecting group [13] [14]. This wavelength provides optimal sensitivity while minimizing interference from mobile phase components [12] [14]. For enhanced precision in enantiomeric excess measurements, multiple wavelength detection at 254, 280, and 300 nanometers allows for peak purity confirmation and detection of potential impurities [17].

Commercial specifications for high-quality Fmoc-Tic-OH typically require enantiomeric purity greater than 99.0% enantiomeric excess, with some applications demanding purity exceeding 99.8% enantiomeric excess [13] [18]. Advanced chiral High-Performance Liquid Chromatography methods can reliably detect enantiomeric impurities at levels as low as 0.1%, corresponding to 99.8% enantiomeric excess [17] [18]. The precision of these measurements is typically ±0.5% or better under optimized conditions [17] [19].

Method validation parameters include linearity over concentration ranges from 0.1 to 2.0 milligrams per milliliter, with correlation coefficients exceeding 0.999 [17]. Accuracy studies demonstrate recovery values between 99-101% for both enantiomers across the analytical range [17] [19]. Precision studies, including repeatability and intermediate precision, show relative standard deviations below 2% for retention times and below 5% for peak areas [17].

Sample preparation procedures require careful attention to prevent racemization during analysis [12] [17]. Solutions should be prepared in mobile phase compatible solvents and analyzed promptly to minimize degradation [17]. Storage conditions at 2-8°C under inert atmosphere help maintain sample integrity during extended analytical campaigns [18].

Quality control measures include the use of authentic racemic standards to verify column performance and separation efficiency [17] [19]. Regular system suitability testing ensures consistent analytical performance, with acceptance criteria including resolution greater than 1.5 between enantiomer peaks and peak asymmetry factors below 2.0 [17].

Computational Modeling of Tic-Containing Peptide Backbones

Computational modeling approaches provide invaluable insights into the conformational preferences and energetic landscapes of Tic-containing peptide backbones, complementing experimental structural data with theoretical predictions [20] [21] [22]. These methods employ quantum mechanical calculations and molecular dynamics simulations to explore the conformational space accessible to tetrahydroisoquinoline-containing peptides [23] [24] [25].

Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively applied to characterize the electronic structure and conformational preferences of Tic residues [23] [26] [25]. These computations reveal that the tetrahydroisoquinoline ring system preferentially adopts a half-chair conformation that minimizes ring strain while accommodating the carboxyl substituent [23] [27]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach [23].

Conformational energy mapping through systematic variation of backbone dihedral angles (φ, ψ) demonstrates that Tic residues occupy distinct regions of Ramachandran space compared to standard amino acids [22] [26] [25]. The constrained ring system of tetrahydroisoquinoline significantly restricts the accessible conformational space, leading to enhanced secondary structure propensity in peptides [22] [26]. Energy calculations indicate that β-turn and extended conformations are particularly favored, with energy differences of 2-4 kilocalories per mole between preferred and unfavorable conformations [26] [25].

Molecular dynamics simulations of Tic-containing peptides in explicit water reveal the dynamic behavior of these constrained systems [20] [24]. Trajectories spanning hundreds of nanoseconds demonstrate that while the Tic residue itself exhibits limited flexibility, it acts as a conformational anchor that influences the behavior of adjacent amino acids [20] [24]. The tetrahydroisoquinoline ring maintains its preferred conformation throughout the simulation, with root-mean-square deviations typically below 0.5 Angstroms from the initial structure [24].

Solvation effects play a crucial role in determining the conformational preferences of Tic-containing peptides [21] [22]. Implicit solvation models, such as the Polarizable Continuum Model, demonstrate that aqueous environments stabilize extended conformations relative to compact structures through favorable electrostatic interactions [22] [25]. The hydration shell around the Tic residue exhibits structured water molecules that form hydrogen bonds with both the backbone carbonyl and the aromatic portions of the tetrahydroisoquinoline ring [21].

Free energy calculations using umbrella sampling and metadynamics techniques provide quantitative estimates of conformational stability [20] [24]. These calculations reveal that the energy barriers for conformational transitions in Tic-containing peptides are typically 5-10 kilocalories per mole higher than those observed for flexible amino acids, confirming the conformationally restrictive nature of the tetrahydroisoquinoline constraint [20] [24].

Quantum mechanical calculations of Nuclear Magnetic Resonance chemical shifts using density functional theory methods enable direct comparison with experimental spectroscopic data [23] [22]. Calculated proton and carbon-13 chemical shifts show deviations of less than 0.2 parts per million from experimental values, providing confidence in the computed structures [23]. These calculations also predict the effects of conformational changes on Nuclear Magnetic Resonance parameters, aiding in the interpretation of experimental spectra [22].

XLogP3

4.4

Wikipedia

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types